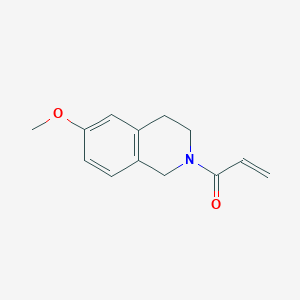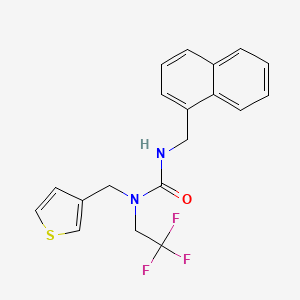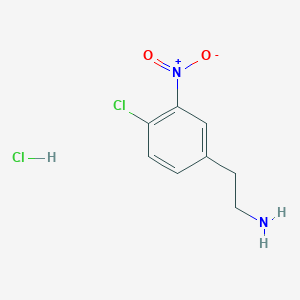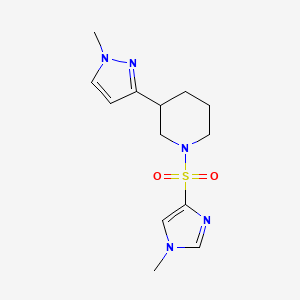
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds incorporating similar structural features to "1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" have been explored for their potential in synthesizing new heterocycles with antimicrobial properties. For instance, research by El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated the synthesis of new heterocyclic compounds based on sulfonamide and pyrazole frameworks, revealing their significant antimicrobial activity. This indicates a broader interest in the antimicrobial applications of sulfonyl and pyrazolyl derivatives in scientific research (El‐Emary, Al-muaikel, & Moustafa, 2002).
Electrolytic Coloring of Anodized Aluminum
Research into the application of heterocyclic organic compounds, such as piperidine derivatives, has extended into the field of materials science, specifically in the electrolytic coloring of anodized aluminum. Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) investigated the influence of compounds including piperidine on the throwing power and stability of Tin(II) solutions used in coloring processes. This highlights the versatility of piperidine derivatives in applications beyond pharmaceuticals, demonstrating their utility in improving material processing techniques (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Synthesis of Bioactive Derivatives
The synthesis of bioactive derivatives incorporating elements of the structure has been a significant area of research. Studies have focused on creating compounds with potential antibacterial, antifungal, and antimalarial activities. For example, research by Bhatt, Kant, and Singh (2016) explored the synthesis of novel sulfonamide and amide derivatives featuring piperidine and imidazo[1,2-b]pyridazine moieties. These compounds were evaluated for their antimicrobial activities, demonstrating the research community's ongoing interest in discovering new therapeutic agents with unique mechanisms of action (Bhatt, Kant, & Singh, 2016).
Chemical Modification and Functionalization
The chemical modification and functionalization of heterocyclic compounds, including the addition of sulfonyl groups to imidazole and pyridine derivatives, have been explored to create a variety of room temperature ionic liquids (RTILs) and other novel compounds. Research by Zhang, Martin, and Desmarteau (2003) exemplifies this approach, offering insights into methodologies for direct methylation or trifluoroethylation, thereby expanding the utility and applicability of these heterocyclic compounds in various chemical syntheses (Zhang, Martin, & Desmarteau, 2003).
Propiedades
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-16-9-13(14-10-16)21(19,20)18-6-3-4-11(8-18)12-5-7-17(2)15-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIBFCLXZIGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

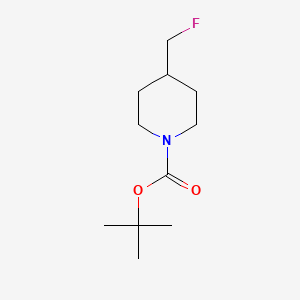
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2364216.png)
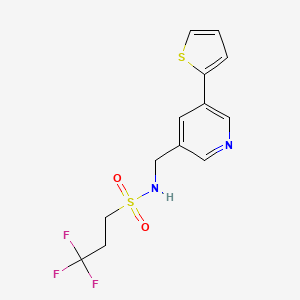

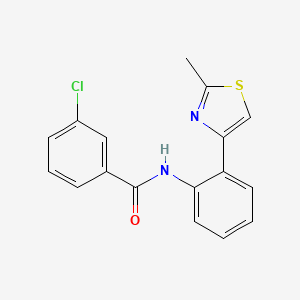


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)
